molecular formula C10H20ClNO2 B6212645 rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis CAS No. 2728357-28-4

rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis

Cat. No.: B6212645
CAS No.: 2728357-28-4
M. Wt: 221.7
InChI Key:
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Description

rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis: is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group at the 3-position and a carboxylic acid group at the 2-position of the piperidine ring. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers. The hydrochloride form is commonly used to enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

    Resolution of Enantiomers: The racemic mixture can be resolved into its individual enantiomers using chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and the development of chiral catalysts.

Biology

In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound for investigating the interactions between chiral drugs and their biological targets.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The piperidine ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The tert-butyl group can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylic acid hydrochloride, cis
  • rac-(2R,3R)-3-tert-butylpiperidine-2-carboxamide hydrochloride, cis

Uniqueness

rac-(2R,3R)-3-tert-butylpiperidine-2-carboxylic acid hydrochloride, cis is unique due to its specific substitution pattern on the piperidine ring. The presence of both the tert-butyl group and the carboxylic acid group in a cis configuration provides distinct steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

CAS No.

2728357-28-4

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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